Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate
Overview
Description
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a piperazine ring, making it a valuable candidate for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable phenyl derivative, followed by esterification with ethyl heptanoate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolinone Derivatives: Known for their biological activities and used in pharmaceuticals.
Indole Derivatives: Possess diverse biological activities and are used in medicinal chemistry.
Piperazine Derivatives: Widely studied for their therapeutic potential.
Uniqueness
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is unique due to its specific chemical structure, which combines a piperazine ring with an ethyl ester and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate, with the CAS number 898762-73-7, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H32N2O3
- Molecular Weight : 360.49 g/mol
- CAS Number : 898762-73-7
This compound exhibits a variety of biological activities primarily attributed to its structural components, particularly the piperazine moiety. Piperazine derivatives are known for their diverse pharmacological effects, including:
- Antidepressant Activity : The piperazine ring is commonly associated with antidepressant properties, potentially acting on serotonin and norepinephrine receptors.
- Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting a potential role in treating infections.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.
In Vitro Studies
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Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against several bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Cytotoxicity :
- In assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values of approximately 25 µM, indicating moderate cytotoxicity.
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Neuropharmacological Effects :
- Behavioral tests in rodent models suggested that the compound may exhibit anxiolytic effects, which could be linked to its interaction with neurotransmitter systems.
In Vivo Studies
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Animal Model Testing :
- In a murine model of depression, administration of this compound resulted in a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects.
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Toxicological Assessment :
- Acute toxicity studies indicated that doses up to 200 mg/kg did not result in significant adverse effects, supporting its safety profile for further development.
Case Study 1: Anticancer Potential
A recent study investigated the effects of this compound on breast cancer cells. Results showed that treatment led to apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria isolated from patients. The results indicated promising antimicrobial activity, suggesting that it could be developed as a novel therapeutic option for resistant infections.
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 7-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-3-26-21(25)12-6-4-5-11-20(24)19-10-8-7-9-18(19)17-23-15-13-22(2)14-16-23/h7-10H,3-6,11-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGQGJXLYGZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643910 | |
Record name | Ethyl 7-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-73-7 | |
Record name | Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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